2-(4-chlorophenoxy)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a chlorophenoxy group and a thieno[3,4-c]pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via nucleophilic substitution reactions, where a chlorophenol derivative reacts with a suitable leaving group on the thieno[3,4-c]pyrazole intermediate.
Acetamide Formation: The final step involves the acylation of the intermediate with an acetic acid derivative to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines, depending on the specific functional groups reduced.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(4-chlorophenoxy)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide exerts its effects is often related to its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: The compound may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide: shares structural similarities with other thieno[3,4-c]pyrazole derivatives and chlorophenoxy compounds.
Uniqueness
Structural Features: The combination of the thieno[3,4-c]pyrazole core with a chlorophenoxy group and an acetamide moiety is unique, providing distinct chemical and biological properties.
Functional Properties: Its specific functional groups confer unique reactivity and potential biological activity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of This compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C14H14ClN3O2S |
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Molecular Weight |
323.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C14H14ClN3O2S/c1-18-14(11-7-21-8-12(11)17-18)16-13(19)6-20-10-4-2-9(15)3-5-10/h2-5H,6-8H2,1H3,(H,16,19) |
InChI Key |
HHFWJIVHIYPXDX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CSCC2=N1)NC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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